![molecular formula C7H8Cl2O B14690450 Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- CAS No. 32166-28-2](/img/structure/B14690450.png)
Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of two chlorine atoms at the 7,7-positions adds to its reactivity and potential utility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- typically involves the reaction of cyclopentadiene with dichloroketene. This reaction proceeds through a [2+2] cycloaddition mechanism, forming the bicyclic structure. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and the ketone group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Bicyclo[3.2.0]hept-2-en-6-one: Similar bicyclic structure but with different functional groups.
Bicyclo[3.2.0]hept-6-en-2-one: Another bicyclic compound with a different arrangement of functional groups.
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: Similar structure with methyl groups instead of chlorine atoms.
Uniqueness
Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- is unique due to the presence of chlorine atoms, which impart distinct reactivity and potential applications. The dichloro substitution makes it more reactive in nucleophilic substitution reactions compared to its analogs.
特性
CAS番号 |
32166-28-2 |
|---|---|
分子式 |
C7H8Cl2O |
分子量 |
179.04 g/mol |
IUPAC名 |
7,7-dichlorobicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)5-3-1-2-4(5)6(7)10/h4-5H,1-3H2 |
InChIキー |
JNUBXUDLWFTLCC-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C1)C(C2=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)
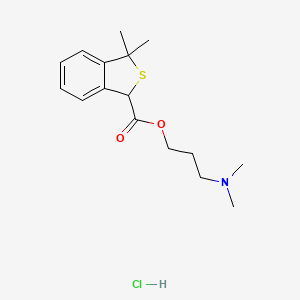
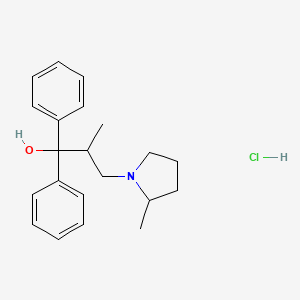

![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)
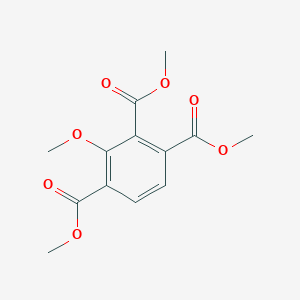
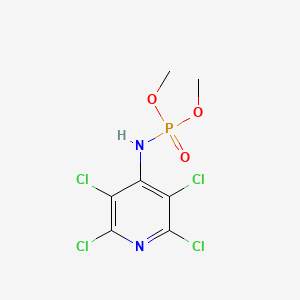
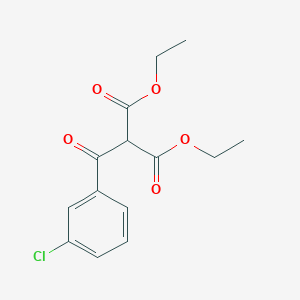
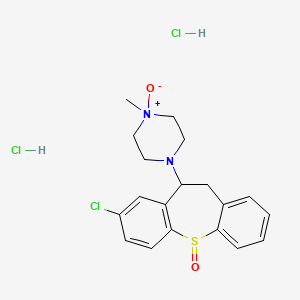
![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
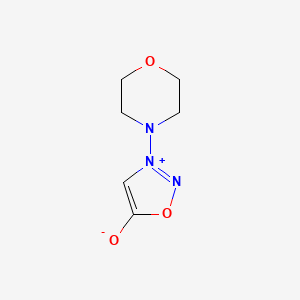
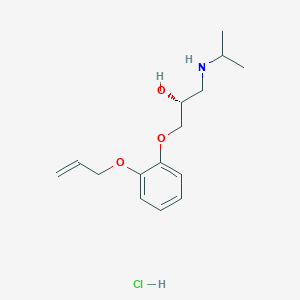
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
